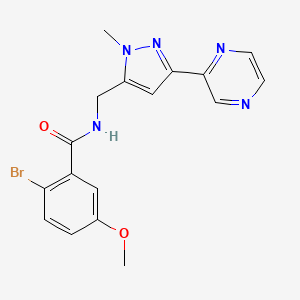

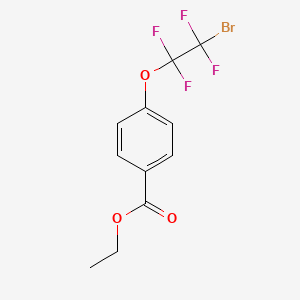

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is a chemical compound with the molecular formula C11H9BrF4O3 . It has an average mass of 345.085 Da and a monoisotopic mass of 343.967102 Da . It is also known by the name HFE-10114EP .

Synthesis Analysis

The synthesis of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate involves the use of palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .Physical And Chemical Properties Analysis

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate has a boiling point of 195-196 °C . Its density is 1.628 g/mL at 25 °C . The refractive index n20/D is 1.4600 (lit.) .Applications De Recherche Scientifique

Anti-Juvenile Hormone Agent

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate derivatives have been studied for their anti-juvenile hormone (anti-JH) activity. For instance, a compound derived from this chemical was found to induce precocious metamorphosis in larvae of the silkworm and suppress juvenile hormone synthesis by inhibiting the transcription of juvenile hormone biosynthetic enzymes in the corpora allata of Bombyx mori (Ishiguro et al., 2003), (Kaneko et al., 2011).

Mesomorphic Properties

Research has explored the mesomorphic properties of derivatives of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate. Studies have revealed that certain derivatives exhibit only enantiotropic nematic phases with high clearing points, while others exhibit monotropic nematic phases, discussing the influence of the ethylene bridge on mesomorphic behavior (Xi-Bin Dai et al., 2013), (徐岳连 et al., 1993).

Synthetic Applications

Various synthetic applications of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate derivatives have been explored. These include its use as a versatile and multifunctionalized gem-difluorination building block for introducing difluoromethene subunits into new hydroxy esters, and its role in different synthetic reactions leading to the formation of compounds with potential biological activity (W. Peng et al., 2006), (Tetsuzo Kato et al., 1977).

Liquid-Crystalline Properties

Studies also include the examination of liquid-crystalline properties of related compounds. The research discusses how molecular arrangements and variations in mesogenic behaviors are influenced by the length of alkyl chains in these compounds (H. Okamoto et al., 1997), (L. Lai et al., 2007).

Orientations Futures

The future directions for research on Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate could involve exploring its reactivity in other chemical reactions, studying its potential applications in various fields, and investigating its safety and environmental impact. The development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

Propriétés

IUPAC Name |

ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-11(15,16)10(12,13)14/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNARXIKXOPBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2454623.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2454625.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2454632.png)